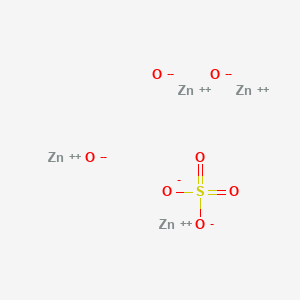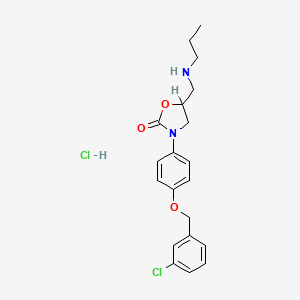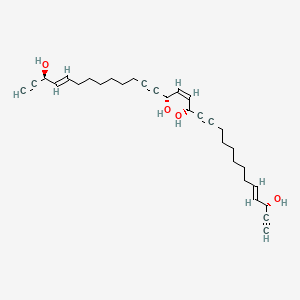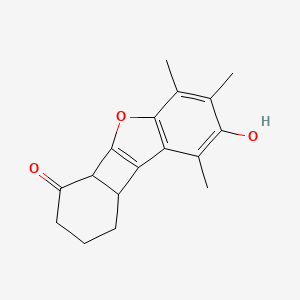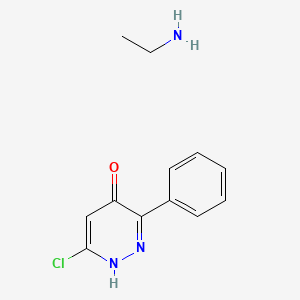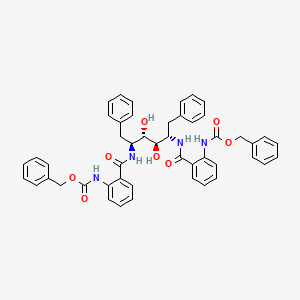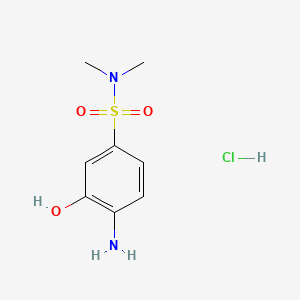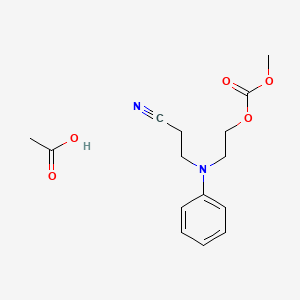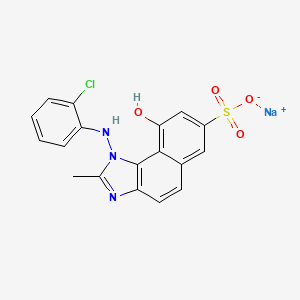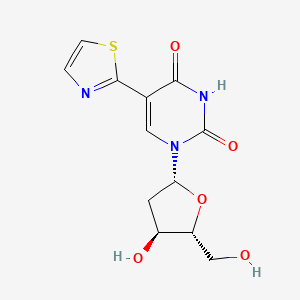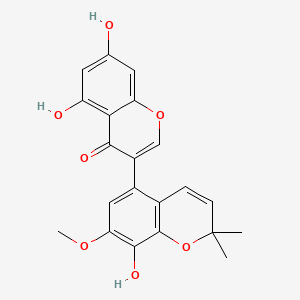
Piscidanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piscidanone is a chemical compound known for its unique properties and potential applications in various fields. It is a naturally occurring compound found in certain plants and has been studied for its potential biological activities. The compound’s structure and properties make it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piscidanone involves several steps, typically starting with the extraction of the precursor compounds from natural sources. The synthetic route may include various chemical reactions such as oxidation, reduction, and cyclization to form the final compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis using advanced techniques. The process must be optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as chromatography and crystallization are often used to purify the compound.
化学反应分析
Types of Reactions
Piscidanone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce more oxidized derivatives, while reduction may yield more reduced forms of this compound.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an additive in various products.
作用机制
The mechanism of action of Piscidanone involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
Piscidanone can be compared with other similar compounds, such as:
Piscidin: Another compound with antimicrobial properties.
Moronecidin: Known for its broad-spectrum antimicrobial activity.
Pleurocidin: Studied for its potential therapeutic applications.
This compound’s uniqueness lies in its specific structure and the range of biological activities it exhibits
属性
CAS 编号 |
140447-85-4 |
|---|---|
分子式 |
C21H18O7 |
分子量 |
382.4 g/mol |
IUPAC 名称 |
5,7-dihydroxy-3-(8-hydroxy-7-methoxy-2,2-dimethylchromen-5-yl)chromen-4-one |
InChI |
InChI=1S/C21H18O7/c1-21(2)5-4-11-12(8-16(26-3)19(25)20(11)28-21)13-9-27-15-7-10(22)6-14(23)17(15)18(13)24/h4-9,22-23,25H,1-3H3 |
InChI 键 |
WHEMTMQWUKJLIV-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC2=C(O1)C(=C(C=C2C3=COC4=CC(=CC(=C4C3=O)O)O)OC)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
